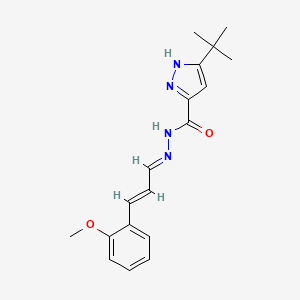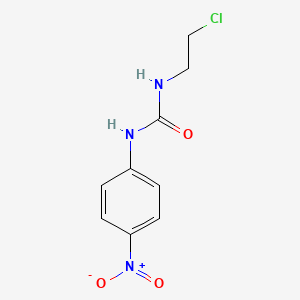
5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide is a complex organic molecule with a unique structure. Let’s dissect its name:
5-Tert-BU-2H-pyrazole-3-carboxylic acid: This part of the name indicates that it contains a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at position 3 with a carboxylic acid group.
(3-(2-meo-phenyl)-allylidene)-hydrazide: Here, we have an allylidene group (a double bond between the carbon atoms) attached to the pyrazole ring, along with a hydrazide functional group (–NH–NH₂).
Méthodes De Préparation
The synthetic routes for this compound can vary, but here’s a general outline:
Industrial Production: While industrial-scale production methods may not be widely documented, researchers often synthesize it in the lab.
Laboratory Synthesis: One approach involves the condensation of 3-(2-meo-phenyl)-allylidene-hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the pyrazole ring. Acidification yields the final compound.
Analyse Des Réactions Chimiques
Reactivity: 5-Tert-BU-2H-pyrazole-3-carboxylic acid hydrazide can undergo various reactions
Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as reagents specific to the desired transformation.
Major Products: The products depend on reaction conditions, but derivatives of the pyrazole ring are common.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity, design analogs, and study its coordination chemistry.
Biology and Medicine: Its hydrazide moiety makes it interesting for drug development. It could serve as a scaffold for potential antitumor or antimicrobial agents.
Industry: Limited industrial applications exist due to its complexity.
Mécanisme D'action
Targets: The compound likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research is needed to elucidate specific pathways affected.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of pyrazole, carboxylic acid, and hydrazide groups sets it apart.
Similar Compounds: While no direct analogs exist, related pyrazole derivatives are studied.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Propriétés
Formule moléculaire |
C18H22N4O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-tert-butyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)16-12-14(20-21-16)17(23)22-19-11-7-9-13-8-5-6-10-15(13)24-4/h5-12H,1-4H3,(H,20,21)(H,22,23)/b9-7+,19-11+ |
Clé InChI |
GWKWYKBPWZNGQH-IACHMEEVSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC |
SMILES canonique |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)
![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)

![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
